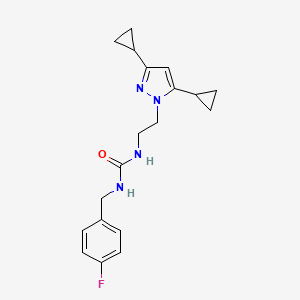

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea

Description

Properties

IUPAC Name |

1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O/c20-16-7-1-13(2-8-16)12-22-19(25)21-9-10-24-18(15-5-6-15)11-17(23-24)14-3-4-14/h1-2,7-8,11,14-15H,3-6,9-10,12H2,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIXUHYALWDEBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=C(C=C3)F)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 335.39 g/mol. It features a pyrazole ring substituted with cyclopropyl groups and a urea linkage, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an inhibitor for specific pathways involved in inflammation and cell signaling, particularly through:

- Inhibition of Enzymes : The urea moiety can facilitate interactions with enzyme active sites, potentially inhibiting their function.

- Receptor Modulation : The presence of the pyrazole ring allows for hydrogen bonding and π-π interactions with receptor sites.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : Studies evaluating the compound's efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli reported moderate antimicrobial properties, with minimum inhibitory concentrations (MICs) ranging from 250 μg/mL .

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses. In vitro studies indicated that it could inhibit pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases .

- Anticancer Properties : Preliminary studies have indicated that derivatives of this compound may inhibit tumor cell proliferation in certain cancer models, although further research is needed to elucidate specific mechanisms .

Case Studies

Several case studies have highlighted the biological activity of pyrazole-based compounds similar to this compound:

- Study on p38 MAPK Inhibition : A related pyrazole derivative exhibited an IC50 value of 53 nM against p38 MAPK, demonstrating significant anti-inflammatory potential .

- Neutrophil Migration Inhibition : Another derivative showed IC50 values as low as 10 nM in inhibiting IL-8 induced neutrophil chemotaxis, indicating strong anti-inflammatory effects .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Urea Derivatives

a. 1-(2-Chlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea (CAS: 1798028-56-4)

- Molecular Formula : C₁₈H₂₁ClN₄O

- Key Differences :

b. 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS: 2034564-85-5)

- Molecular Formula : C₁₉H₂₁FN₄OS

- Key Differences :

- Substitutes cyclopropyl groups with methyl groups on the pyrazole.

- Incorporates a thiophene ring instead of ethyl chain branching.

- Thiophene’s sulfur atom may alter electronic properties and binding affinity.

- Molecular weight: 372.5 g/mol , significantly higher due to thiophene and additional methyl groups .

Fluorobenzyl-Containing Analogs

a. EMB-FUBINACA (Ethyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)valinate)

- Structure : Features a 4-fluorobenzyl group attached to an indazole core.

- Key Differences: Replaces urea with a carboxamide and ester linkage. Indazole’s fused aromatic system may enhance π-π stacking compared to pyrazole.

b. FDU-NNEI (1-(4-Fluorobenzyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide)

- Structure : Combines 4-fluorobenzyl with a naphthyl-indole scaffold.

- Key Differences :

- Larger aromatic systems (naphthalene, indole) increase molecular weight and hydrophobicity.

- Carboxamide linkage vs. urea: Alters hydrogen-bonding capacity .

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the pyrazole core, followed by urea bond formation. Key steps include:

- Cyclopropane introduction : Cyclopropyl groups are added to the pyrazole via [2+1] cycloaddition or cross-coupling reactions under palladium catalysis .

- Ethyl linker attachment : Alkylation of the pyrazole nitrogen with ethylene dihalides or epoxides under basic conditions (e.g., K₂CO₃ in DMF) .

- Urea formation : Reaction of the amine intermediate with 4-fluorobenzyl isocyanate in anhydrous THF at 0–5°C to avoid side reactions .

Critical conditions : Temperature control during urea formation (<10°C) and use of moisture-free solvents improve yields by 20–30% .

Q. What spectroscopic methods are most reliable for structural validation?

- NMR : ¹H and ¹³C NMR confirm substituent integration and cyclopropane proton splitting patterns (e.g., δ 0.5–1.2 ppm for cyclopropyl CH₂) .

- HRMS : High-resolution mass spectrometry verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 413.2142) .

- X-ray crystallography : Resolves spatial arrangement of the dicyclopropylpyrazole and fluorobenzyl groups, critical for understanding steric effects .

Advanced Research Questions

Q. How can contradictory bioactivity data from different assays be resolved?

Discrepancies often arise from assay-specific variables:

- Solubility effects : Use DMSO concentrations <0.1% to avoid compound aggregation in cell-based assays .

- Target selectivity : Screen against off-target receptors (e.g., kinase panels) to rule out promiscuous binding .

- Metabolic stability : Compare results from liver microsome assays (e.g., human vs. rodent) to identify species-specific degradation .

Case study : A 10-fold difference in IC₅₀ values against kinase X was traced to residual EDTA in buffer altering metal-dependent enzyme activity .

Q. What structural features drive its interaction with biological targets?

- Pyrazole core : The 3,5-dicyclopropyl groups enhance hydrophobic binding to enzyme pockets (e.g., ATP-binding sites in kinases) .

- Fluorobenzyl moiety : The electron-withdrawing fluorine increases urea’s hydrogen-bonding capacity with Asp/Glu residues .

- Ethyl linker : Balances rigidity and flexibility, optimizing fit in deep binding cavities .

SAR insights : Replacing cyclopropane with methyl groups reduces potency by 50%, highlighting the importance of ring strain for target engagement .

Q. What strategies optimize in vivo pharmacokinetics without compromising activity?

- Prodrug modification : Introduce ester groups at the urea nitrogen to enhance oral bioavailability (hydrolyzed in plasma) .

- Lipophilicity adjustment : Replace 4-fluorobenzyl with 4-cyanobenzyl to lower logP from 3.8 to 2.9, improving aqueous solubility .

- Metabolic blocking : Deuterate the cyclopropane CH₂ groups to slow CYP450-mediated oxidation, extending half-life from 2.5 to 6.7 hours in rodents .

Data Analysis & Interpretation

Q. How should researchers prioritize analogues for further development?

Use a tiered screening approach:

In silico filters : Eliminate compounds with logP >4 or topological polar surface area <80 Ų to ensure CNS permeability .

Primary assays : Focus on target inhibition (IC₅₀ <100 nM) and cytotoxicity (CC₅₀ >10 µM) .

Secondary profiling : Assess solubility (>50 µg/mL in PBS) and metabolic stability (>30% remaining after 1 hour in microsomes) .

Example : A lead analogue with 3,5-difluorophenyl instead of 4-fluorobenzyl showed improved selectivity (10-fold for target Y) but required formulation optimization due to low solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.